molecular formula C31H28BrN7O2S B10881249 2-{[4-(2-bromo-4-methylphenyl)-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-{[4-(2-bromo-4-methylphenyl)-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B10881249
M. Wt: 642.6 g/mol
InChI Key: IAEKPWJCKOBMTR-UHFFFAOYSA-N
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Description

2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an indole moiety, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

The synthesis of 2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the formation of the triazole ring through cyclization reactions, the introduction of the indole moiety via condensation reactions, and the incorporation of the pyrazole ring through cycloaddition reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored based on its biological activities.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds to 2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE include other triazole, indole, and pyrazole derivatives. These compounds may share similar chemical properties and biological activities but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups and the potential synergistic effects of these groups on its biological activity.

Properties

Molecular Formula

C31H28BrN7O2S

Molecular Weight

642.6 g/mol

IUPAC Name

2-[[4-(2-bromo-4-methylphenyl)-5-(1H-indol-3-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C31H28BrN7O2S/c1-19-13-14-26(24(32)15-19)38-27(16-21-17-33-25-12-8-7-11-23(21)25)35-36-31(38)42-18-28(40)34-29-20(2)37(3)39(30(29)41)22-9-5-4-6-10-22/h4-15,17,33H,16,18H2,1-3H3,(H,34,40)

InChI Key

IAEKPWJCKOBMTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)CC5=CNC6=CC=CC=C65)Br

Origin of Product

United States

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